5-(2-Chlorophenyl)nicotinic acid
Overview
Description
5-(2-Chlorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity and Synthesis
5-(2-Chlorophenyl)nicotinic acid, derived from nicotinic acid, has been studied for its potential in the development of new herbicides. The synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, which are derivatives of nicotinic acid, have been explored. These compounds demonstrated significant herbicidal activity against various plant species, suggesting their potential utility in agricultural applications. The structure-activity relationship (SAR) analysis provides insights that could facilitate the design of novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Production and Green Chemistry
Nicotinic acid is an essential nutrient with applications beyond its biological importance, including its role as an antipelagic agent. The industrial production of nicotinic acid primarily through the oxidation of 5-ethyl-2-methylpyridine has been reviewed, highlighting the need for greener, more sustainable methods. This review emphasizes the importance of developing ecological production methods for nicotinic acid that align with the principles of green chemistry, potentially reducing environmental impact and addressing the challenges of managing nitrous oxide, a potent greenhouse gas (Dawid Lisicki et al., 2022).
Receptor-Mediated Effects
Research has uncovered that nicotinic acid acts through specific receptors, such as the G-protein-coupled receptors PUMA-G and HM74, to mediate its pharmacological effects. These receptors are expressed in adipose tissue and have been linked to the anti-lipolytic effects of nicotinic acid, which involves the inhibition of hormone-sensitive lipase. This mechanism is pivotal in understanding how nicotinic acid exerts its lipid-lowering effects and offers a pathway for developing new drugs targeting dyslipidemia (S. Tunaru et al., 2003).
Antioxidative Properties of Copper Complexes
Copper complexes containing nicotinic acid and other carboxylic acids have shown superoxide dismutase (SOD) mimetic activity, offering a promising avenue for antioxidant therapy. These complexes exhibit potential therapeutic value, not only for their SOD mimetic activity but also for their antimicrobial properties. Such findings suggest that nicotinic acid derivatives could be valuable in developing treatments that harness their antioxidative properties for medical applications (Thummaruk Suksrichavalit et al., 2008).
Mechanism of Action
Target of Action
5-(2-Chlorophenyl)nicotinic acid, a derivative of nicotinic acid, is likely to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are known to play a crucial role in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
Nicotine, a related compound, is known to affect the hybrid nicotine-degrading pathway in bacteria . This pathway involves the catabolism of nicotine into fumaric acid, which then enters the tricarboxylic acid (TCA) cycle
Result of Action
Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDIFGTGPJAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602385 | |
Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-02-9 | |
Record name | 5-(2-Chlorophenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893735-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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